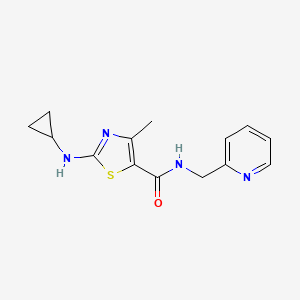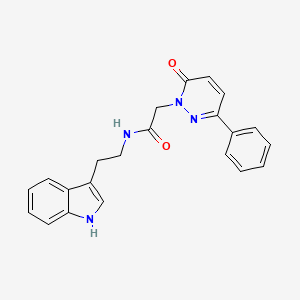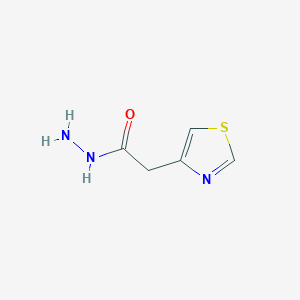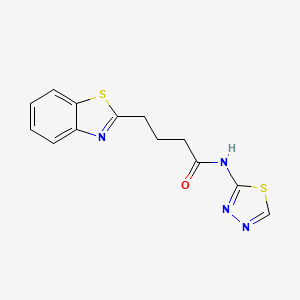![molecular formula C21H26N4O2 B4504668 N-[3-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide](/img/structure/B4504668.png)
N-[3-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.20557608 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides have been synthesized and evaluated for their inhibitory potential against Mushroom tyrosinase. These compounds have shown promising biological activity, with some derivatives significantly reducing pigments in zebrafish, indicating potential applications in depigmentation drugs with minimal side effects. The synthesis process involves reacting various substituted anilines with 4-chlorobutanoyl chloride, followed by coupling with 1-[(E)-3-phenyl-2-propenyl]piperazine. The in vitro and in vivo results were supported by in silico studies, demonstrating a comprehensive approach to drug discovery (Raza et al., 2019).
Antibacterial and Antifungal Activities
Several studies have focused on the antibacterial and antifungal properties of compounds related to N-[3-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide. For example, novel piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, showing promise as antidementia agents. These compounds have shown significant activity against various bacterial strains, indicating potential utility in addressing bacterial infections and related diseases (Sugimoto et al., 1990).
Neuroprotective Properties
Compounds with structural similarities to this compound have been investigated for their neuroprotective properties. For instance, certain derivatives have been shown to possess cognitive-enhancing properties in aged rat models, suggesting potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and schizophrenia. These studies highlight the multifunctional nature of these compounds, combining neuroprotection with cognitive enhancement (Hirst et al., 2006).
Antineoplastic Activities
The metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied in chronic myelogenous leukemia patients. These studies provide insights into the metabolic pathways of such compounds in humans, potentially guiding the development of more effective cancer therapies. The main metabolites of flumatinib were identified, and the results suggest that the parent drug is the predominant form in human plasma, urine, and feces, with metabolism involving N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-phenylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16(21(27)23-19-8-6-7-18(15-19)22-17(2)26)24-11-13-25(14-12-24)20-9-4-3-5-10-20/h3-10,15-16H,11-14H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSIWWGHFGXZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycine](/img/structure/B4504585.png)

![1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B4504605.png)


![N-[(2-METHOXYPHENYL)METHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4504627.png)

![2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4504633.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)butanamide](/img/structure/B4504639.png)
![6-(4-fluoro-2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one](/img/structure/B4504658.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4504661.png)
![N-[4-(4-morpholinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4504665.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine](/img/structure/B4504675.png)
